2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile
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Overview
Description
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is an organic compound that features a benzyloxy group, a methoxy group, and a phenoxyacetonitrile moiety
Scientific Research Applications
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or improved mechanical strength.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile typically involves the reaction of 3-(benzyloxy)-4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 2-(3-(Benzyloxy)-4-methoxyphenoxy)ethylamine.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzyloxy)-4-hydroxyphenoxy)acetonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
2-(3-(Benzyloxy)-4-ethoxyphenoxy)acetonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
2-(3-(Benzyloxy)-4-methylphenoxy)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Properties
CAS No. |
1219796-86-7 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.3 |
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C16H15NO3/c1-18-15-8-7-14(19-10-9-17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,10,12H2,1H3 |
InChI Key |
JYKWAYSTRDOLTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC#N)OCC2=CC=CC=C2 |
Synonyms |
2-[3-Methoxy-4-(phenylmethoxy)phenoxy]acetonitrile |
Origin of Product |
United States |
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